Bromoethane-2-13C
Overview
Description
Bromoethane-2-13C is a chemical compound utilized in various organic synthesis processes due to its unique properties and reactivity patterns. While specific studies directly addressing Bromoethane-2-13C are limited, insights can be drawn from research on related bromoethane derivatives and halogenated compounds.
Synthesis Analysis
The synthesis of bromoethane derivatives, such as 1-bromo-1-lithioethene, involves clean 1,2-addition with aldehydes and ketones at low temperatures, leading to various 1-substituted 1-bromoethene products. This synthesis demonstrates the chemical's utility in organic synthesis and its compatibility with various electrophiles and protecting groups (Novikov & Sampson, 2005).
Molecular Structure Analysis
Studies on 2-haloethanols, such as 2-bromoethanol, have shown that these molecules typically adopt a gauche conformation about the C-C bond due to intramolecular hydrogen bonding. This conformational preference is significant in understanding the molecular structure and reactivity of bromoethane derivatives (Azrak & Wilson, 1970).
Chemical Reactions and Properties
The reactivity of bromoethane compounds, such as 3-bromo-2-trimethylsilyl-1-propene, with various electrophiles presents a versatile approach for synthesizing functionalized vinylsilanes and further compounds like 2-substituted-4-trimethylsilylfurans (Knockel & Normant, 1984).
Physical Properties Analysis
The study of molecular interactions and structure, particularly in compounds like 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane), offers insights into the physical properties of bromoethane derivatives, including intermolecular interactions and crystal packing dominated by halogen interactions (Olejniczak et al., 2009).
Scientific Research Applications
Synthesis and Characterization
- Bromoethane-2-13C is used in the synthesis of isotopically labeled compounds. For instance, it has been used in the synthesis of mixed halogenated trihalomethanes labeled with stable isotopes 2H or 13C through an aluminum chloride-catalyzed reaction (Vermeulen et al., 1995).
Nuclear Magnetic Resonance (NMR) Studies
- Bromoethane-2-13C plays a significant role in NMR studies, particularly in examining the effects of substituents on isotopic fractionation and in understanding molecular interactions in different environments. This is evident in studies involving the measurement of spin–spin coupling constants between carbon-13 and bromine (Yamamoto & Yanagisawa, 1977).
Soil Microbiology and Herbicide Turnover
- In soil microbiology, 13C-labeled bromoethane has been used to study the turnover of herbicides, such as bromoxynil, and the formation of non-extractable residues in soil microcosms (Nowak et al., 2018).
Polymer Chemistry
- Bromoethane-2-13C is utilized in polymer chemistry, for example in atom transfer radical polymerization (ATRP) of styrene and acrylonitrile. Its role in initiating polymerization reactions highlights its importance in synthesizing specific polymer structures (Al‐harthi et al., 2007).
Enzyme Research
- In enzymatic studies, bromoethane-2-13C has been used to investigate the formation of organometallic species in enzymes, such as in the study of methyl-coenzyme M reductase, which is involved in microbial methane production (Yang et al., 2007).
Agricultural Applications
- Bromoethane has been used to study the breaking of dormancy in potato tubers derived from true potato seed, indicating its potential in agricultural applications (Alexopoulos et al., 2009).
Safety And Hazards
properties
IUPAC Name |
bromo(213C)ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHPKYGYEGBMSE-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583918 | |
Record name | Bromo(2-~13~C)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoethane-2-13C | |
CAS RN |
117890-45-6 | |
Record name | Bromo(2-~13~C)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 117890-45-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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